3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridazine moiety, and the final coupling with the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine.
Pyridazine derivatives: Compounds with a pyridazine ring, such as phthalazine and pyridazinone.
Uniqueness
3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H23N5O/c1-19(2,3)17-6-7-18(23-22-17)25-13-14-8-10-24(12-14)16-5-4-9-21-15(16)11-20/h4-7,9,14H,8,10,12-13H2,1-3H3 |
InChI Key |
BSFKTQHYHJTNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=C(N=CC=C3)C#N |
Origin of Product |
United States |
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